molecular formula C17H19N3OS B12020945 (2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide

(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide

Katalognummer: B12020945
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: AILLLNAGIOUBEC-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide is an organic compound with a complex structure that includes a benzyloxy group, a benzylidene group, and an ethylhydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide typically involves the condensation of 3-(benzyloxy)benzaldehyde with N-ethylhydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize production costs. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or benzylidene positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products may include carboxylic acids or ketones.

    Reduction: The major products may include alcohols or amines.

    Substitution: The major products may include substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-2-[3-(benzyloxy)benzylidene]-N-methylhydrazinecarbothioamide
  • (2E)-2-[3-(benzyloxy)benzylidene]-N-propylhydrazinecarbothioamide

Uniqueness

(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide is unique due to its specific structural features, such as the presence of an ethyl group on the hydrazinecarbothioamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C17H19N3OS

Molekulargewicht

313.4 g/mol

IUPAC-Name

1-ethyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-15-9-6-10-16(11-15)21-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+

InChI-Schlüssel

AILLLNAGIOUBEC-XDHOZWIPSA-N

Isomerische SMILES

CCNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

Kanonische SMILES

CCNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.